molecular formula C16H14N2O B2842221 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 727652-07-5

7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B2842221
CAS RN: 727652-07-5
M. Wt: 250.301
InChI Key: HIWISFAYZOTTET-UHFFFAOYSA-N
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Description

“7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound with the linear formula C15H14N2 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of this compound includes a fused ring system of imidazo[1,2-a]pyridine with a carbaldehyde functional group at the 3-position and methyl groups at the 7-position of the imidazo ring and the 4-position of the phenyl ring . The exact 3D structure is not provided in the search results.


Physical And Chemical Properties Analysis

This compound is a white solid . Its melting point and NMR spectral data have been reported . The compound has a molecular weight of 222.292 .

Scientific Research Applications

Synthetic Applications The compound has been at the center of developing synthetic routes for various imidazo[1,2-a]pyridines. For instance, aqueous syntheses of methylimidazo[1,2-a]pyridines, including the 7-Methyl-2-(4-methylphenyl) variant, have been reported without any deliberate addition of a catalyst, showcasing the efficiency of water-mediated hydroamination processes (Darapaneni Chandra Mohan et al., 2013). Additionally, a one-pot synthesis method has been developed, using benzyl halides or benzyl tosylates, which undergoes oxidation followed by a three-component reaction to efficiently yield imidazo[1,2-a]pyridines (M. Adib et al., 2011).

Catalytic Applications The catalytic potential of imidazo[1,2-a]pyridine derivatives has been explored in the oxidation of catechol to o-quinone, suggesting that these compounds, through in situ generated metal complexes, serve as effective catalysts for oxidation reactions with atmospheric oxygen (R. Saddik et al., 2012).

Material Science Applications Research into the fluorescent properties of imidazo[1,2-a]pyridine-based compounds has yielded insights into designing organic compounds with specific optical properties. Substituent effects on these properties have been systematically studied, revealing the potential for these molecules in creating materials with desired fluorescence characteristics (H. Tomoda et al., 1999).

properties

IUPAC Name

7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-3-5-13(6-4-11)16-14(10-19)18-8-7-12(2)9-15(18)17-16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWISFAYZOTTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC(=CC3=N2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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